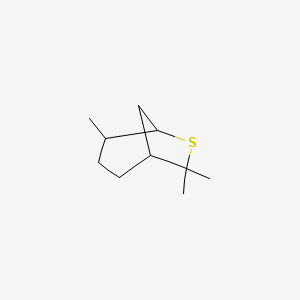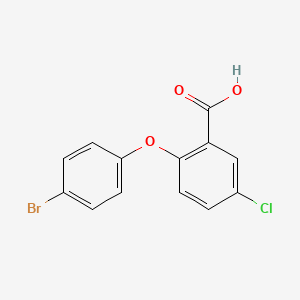
2,8-Epithio-p-menthane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Epithio-p-menthane, also known as 4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane, is a colorless to pale yellow clear liquid with an earthy, citrus aroma and menthol-like undertones . This compound is notable for its unique sulfurous minty fresh grapefruit peel scent and is used in various applications, including as a flavoring agent .
Métodos De Preparación
The synthesis of 2,8-Epithio-p-menthane involves several steps. One common method includes the reaction of p-menthane with sulfur to introduce the thiol group, followed by cyclization to form the bicyclic structure . Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity .
Análisis De Reacciones Químicas
2,8-Epithio-p-menthane undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
2,8-Epithio-p-menthane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,8-Epithio-p-menthane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, altering their activity and leading to various biological effects . For example, its sulfur-containing structure allows it to interact with thiol groups in proteins, potentially modifying their function .
Comparación Con Compuestos Similares
2,8-Epithio-p-menthane can be compared with other similar compounds, such as:
Menthol: Both compounds share a menthol-like aroma, but this compound has a unique sulfurous note.
Carvone: While carvone is known for its minty scent, this compound has a more complex aroma profile.
These comparisons highlight the uniqueness of this compound, particularly its sulfurous aroma and diverse applications .
Propiedades
Número CAS |
68398-18-5 |
|---|---|
Fórmula molecular |
C10H18S |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
FAXNZPOZWCWYBD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2CC1SC2(C)C |
Densidad |
0.997-1.001 |
Descripción física |
Colourless to pale yellow clear liquid; Earthy, citrus aroma with menthol-like undertones |
Solubilidad |
Insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9R,10S)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12041429.png)

![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12041438.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041446.png)

![4-[(E)-(2,4-dimethoxyphenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12041450.png)
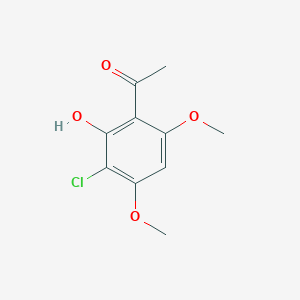
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041471.png)
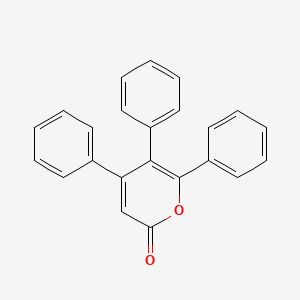
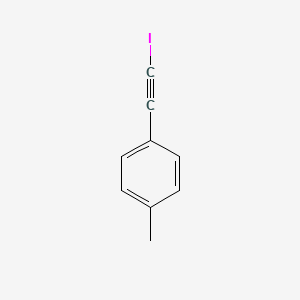

![7-Methyl-1-(4-piperidinyl)-6-[4-(1-pyrrolidinyl)-1-piperidinyl]-1H-benzimidazole](/img/structure/B12041510.png)
